molecular formula C7H6BrN3 B12991413 5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638759-53-1

5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12991413
CAS No.: 1638759-53-1
M. Wt: 212.05 g/mol
InChI Key: BQMJRASYMQZYOH-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic ring system containing both pyrrole and pyrimidine rings. The presence of bromine and methyl substituents at the 5 and 6 positions, respectively, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2,4-dichloropyrimidine and 3,3-diethoxy-propyne.

    N-Alkylation: The first step involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

    Sonogashira Coupling: This intermediate undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product.

    Cyclization: The cyclization of the product with TBAF (tetra-n-butylammonium fluoride) gives the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized analogs .

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the synthesis of specialized bioactive molecules and advanced materials .

Properties

CAS No.

1638759-53-1

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-4-6(8)5-2-9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)

InChI Key

BQMJRASYMQZYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CN=CN=C2N1)Br

Origin of Product

United States

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